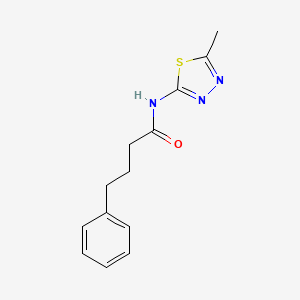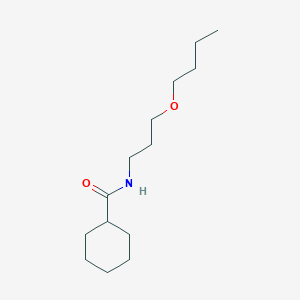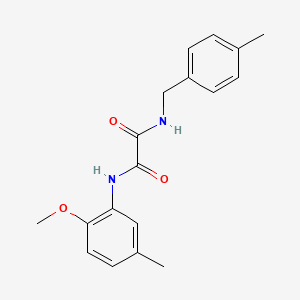
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide, also known as MTDPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is not fully understood. However, studies have suggested that it may act by modulating the activity of certain neurotransmitters and receptors in the brain. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that helps to reduce neuronal excitability. It has also been suggested that N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide may act by blocking the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters.
Biochemical and Physiological Effects
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been shown to produce a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain, which are involved in the development of inflammation. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide in lab experiments is its relatively low toxicity. Studies have shown that N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide does not produce significant toxic effects even at high doses. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of central nervous system disorders. However, one limitation of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide in lab experiments is its limited solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for the research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide. One potential area of investigation is its use in the treatment of anxiety and depression. Studies have suggested that N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide may have anxiolytic and antidepressant effects, although further research is needed to confirm these findings. Another area of interest is its potential use in the treatment of epilepsy. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been shown to possess anticonvulsant properties, and may be a promising candidate for the development of new antiepileptic drugs. Additionally, further research is needed to elucidate the exact mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide, which could help to identify new therapeutic targets for the treatment of various neurological disorders.
Conclusion
In conclusion, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is a promising compound with potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a potential candidate for the treatment of neurodegenerative diseases and neuropathic pain. Its low toxicity and ability to cross the blood-brain barrier make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential use in the treatment of other neurological disorders.
Méthodes De Synthèse
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 4-phenylbutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain pure N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide.
Applications De Recherche Scientifique
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been investigated for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the management of neuropathic pain.
Propriétés
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-10-15-16-13(18-10)14-12(17)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJWFIUKXRGJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5155976.png)
![1-methyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5155984.png)
![N-(4-bromophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5156008.png)
![2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5156014.png)
![2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5156020.png)
![3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B5156028.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5156032.png)
![N-allyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5156037.png)

amino]-2-propanol trihydrochloride](/img/structure/B5156063.png)
![2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5156066.png)

![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156079.png)
![N-(4-ethoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156084.png)